3-(4-methoxyphenyl)-1H-pyrazole
Overview
Description
3-(4-Methoxyphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a methoxyphenyl group at position 3 of the pyrazole ring imparts unique chemical and physical properties to this compound. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methoxyphenyl)-1H-pyrazole typically involves the cyclization of hydrazones with appropriate reagents. One common method is the reaction of 4-methoxyphenylhydrazine with 1,3-diketones under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding pyrazole N-oxides.
Reduction: Reduction of the compound can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Halogenation using reagents like bromine or chlorination agents under controlled conditions.
Major Products:
Oxidation: Pyrazole N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or other substituted pyrazole derivatives.
Scientific Research Applications
3-(4-Methoxyphenyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
Comparison: While 3-(4-methoxyphenyl)-1H-pyrazole shares structural similarities with these compounds, it exhibits unique properties due to the presence of the pyrazole ring
Properties
IUPAC Name |
5-(4-methoxyphenyl)-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-9-4-2-8(3-5-9)10-6-7-11-12-10/h2-7H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSABYOAMXPMQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344859 | |
Record name | 3-(4-Methoxyphenyl)Pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27069-17-6 | |
Record name | 3-(4-Methoxyphenyl)Pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-methoxyphenyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to obtain 3-(4-methoxyphenyl)-1H-pyrazole derivatives?
A1: Several synthetic approaches have been explored for this compound derivatives. One common strategy involves the reaction of 1-(4-methoxyphenyl)ethanone with diethyl oxalate via Claisen condensation, followed by Knorr cyclization to yield the desired pyrazole core []. Another method utilizes 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde as a starting material, which can be further reacted with various reagents to introduce diverse substituents on the pyrazole ring [, ].
Q2: How does the substitution pattern on the pyrazole ring influence the anti-inflammatory activity of this compound derivatives?
A2: Research suggests that the nature and position of substituents on the pyrazole ring significantly impact the anti-inflammatory activity of these compounds []. For example, incorporating heterocyclic moieties like 1,2,4-triazole-3(4H)-one, 1H-pyrazol-5(4H)-one, and pyridine-3-carbonitrile at specific positions of the pyrazole ring led to varying degrees of anti-inflammatory activity, with some derivatives exhibiting potency comparable to celecoxib, a known anti-inflammatory drug [].
Q3: What insights do crystallographic studies provide about the structural features of this compound derivatives?
A3: X-ray crystallographic analyses of various this compound derivatives have revealed valuable structural information. Studies show that the pyrazole and benzene rings within the molecule are not always coplanar [, ]. For instance, in ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate, a dihedral angle of 5.63° was observed between these rings []. Furthermore, crystal packing analysis revealed stabilizing intermolecular interactions, including π-π stacking, C–H⋯O, and C–H⋯Br hydrogen bonds [, ].
Q4: Can this compound derivatives be used as chiral dopants in liquid crystal applications?
A4: Yes, certain derivatives of this compound, particularly those with a spirocyclopropyl group attached to the pyrazole ring, have demonstrated potential as chiral dopants for cholesteric liquid crystals []. These compounds exhibit a significant helical twisting power, making them suitable for use in bistable displays with low power consumption [].
Q5: What spectroscopic techniques are commonly employed for the characterization of this compound derivatives?
A5: Various spectroscopic methods are routinely used to characterize these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, helps elucidate the structure and determine the position of substituents on the pyrazole ring []. Infrared (IR) spectroscopy provides information about the functional groups present in the molecule []. Additionally, elemental analysis is often employed to confirm the elemental composition of the synthesized compounds [].
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